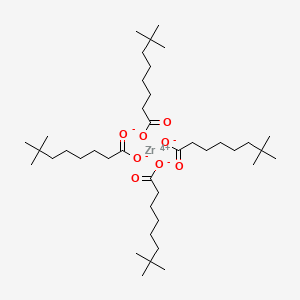

Zirconium(4+) neodecanoate

CAS No.: 39049-04-2

Cat. No.: VC4003582

Molecular Formula: C40H76O8Z

Molecular Weight: 776.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39049-04-2 |

|---|---|

| Molecular Formula | C40H76O8Z |

| Molecular Weight | 776.2 g/mol |

| IUPAC Name | 7,7-dimethyloctanoate;zirconium(4+) |

| Standard InChI | InChI=1S/4C10H20O2.Zr/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |

| Standard InChI Key | IJEFAHUDTLUXDY-UHFFFAOYSA-J |

| SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Zr+4] |

| Canonical SMILES | CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Zr+4] |

Introduction

Synthesis and Manufacturing

Reaction Mechanism

Zirconium(4+) neodecanoate is typically synthesized by reacting zirconium tetrachloride () or zirconium oxychloride with neodecanoic acid in a controlled stoichiometric ratio. The reaction proceeds via ligand exchange, where chloride ions are displaced by neodecanoate anions :

The process is conducted in an inert solvent, such as toluene or xylene, to prevent hydrolysis of the zirconium precursor .

Purification and Yield

Post-synthesis, the crude product undergoes purification via vacuum distillation or recrystallization to remove unreacted acid and byproducts. Industrial-scale production achieves yields exceeding 85%, with purity levels critical for applications in coatings and lubricants .

Physicochemical Properties

The compound exhibits distinct thermal and chemical characteristics, as summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 776.2 g/mol | |

| Boiling Point | 265.6°C at 760 mmHg | |

| Flash Point | 121.3°C | |

| Solubility | Insoluble in water; soluble in hydrocarbons | |

| Thermal Stability | Stable up to 300°C |

The branched alkyl chains of the neodecanoate ligands hinder crystallization, resulting in a viscous liquid form at room temperature .

Industrial Applications

Lubricants and Greases

Zirconium(4+) neodecanoate acts as a multifunctional additive in lubricants, reducing friction and wear under extreme pressure. Its metal-soap structure forms protective films on metal surfaces, enhancing machinery longevity .

Coatings and Drying Agents

In paint formulations, the compound accelerates the oxidative crosslinking of unsaturated binders, serving as a siccative. This property is leveraged in alkyd resins, where it reduces drying time while improving film hardness .

Polymer Stabilization

The zirconium center acts as a Lewis acid catalyst in polymerization reactions, facilitating the synthesis of polyesters and polyurethanes. Additionally, it stabilizes polymers against thermal degradation .

Related Compounds and Derivatives

The parent compound, 7,7-dimethyloctanoic acid (PubChem CID: 62838), serves as the foundation for analogous metal soaps, such as cobalt and manganese neodecanoates . These derivatives share applications in catalysis and coatings but differ in reactivity and thermal stability .

Future Directions and Research

Emerging studies explore the compound’s potential in nanotechnology and energy storage. For instance, its high thermal stability could be exploited in heat-resistant nanocomposites or as a precursor for zirconium oxide thin films in solar cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume